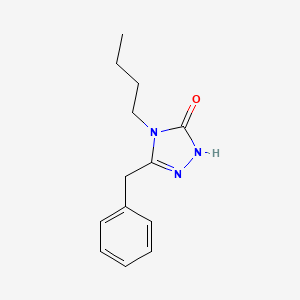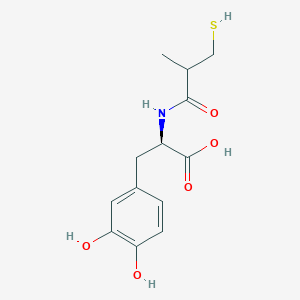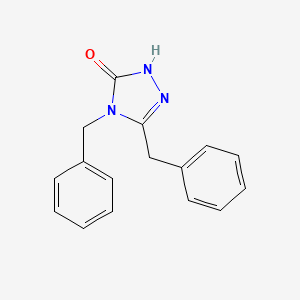
4,5-Dibenzyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dibenzyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. . The structure of this compound consists of a triazole ring substituted with benzyl groups at the 4 and 5 positions, which imparts unique chemical and biological properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibenzyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of ester ethoxycarbonylhydrazones with primary amines . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the triazole ring. The general reaction scheme can be represented as follows:
Formation of Ester Ethoxycarbonylhydrazones: This step involves the reaction of ethyl chloroformate with hydrazine to form ethoxycarbonylhydrazine, which is then reacted with an appropriate aldehyde to form the ester ethoxycarbonylhydrazone.
Cyclization with Primary Amines: The ester ethoxycarbonylhydrazone is then reacted with a primary amine under reflux conditions to form the 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
4,5-Dibenzyl-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The benzyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Various nucleophiles and electrophiles under conditions such as reflux or microwave-assisted synthesis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction may produce benzylamine derivatives .
科学的研究の応用
4,5-Dibenzyl-2,4-dihydro-3H-1,2,4-triazol-3-one has a wide range of scientific research applications:
Biology: Studied for its antimicrobial, antifungal, and antiviral properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4,5-Dibenzyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic activity. This inhibition can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent . Additionally, the compound’s ability to interact with DNA and RNA can interfere with the replication and transcription processes, contributing to its antiviral and anticancer activities .
類似化合物との比較
Similar Compounds
4,5-Dihydro-3H-1,2,4-triazol-3-one: A simpler analog without the benzyl substitutions, used in similar applications but with different properties.
5-Nitro-2,4-dihydro-3H-1,2,4-triazol-3-one: Known for its use as an insensitive high energetic material.
3-Nitro-1,2,4-triazol-5-one: Another isomer with similar energetic properties.
Uniqueness
4,5-Dibenzyl-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to its benzyl substitutions, which enhance its biological activity and make it a versatile compound for various applications. The presence of benzyl groups increases its lipophilicity, allowing better interaction with biological membranes and targets .
特性
CAS番号 |
85562-83-0 |
|---|---|
分子式 |
C16H15N3O |
分子量 |
265.31 g/mol |
IUPAC名 |
3,4-dibenzyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C16H15N3O/c20-16-18-17-15(11-13-7-3-1-4-8-13)19(16)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20) |
InChIキー |
UQSQZZHDKUGQEW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=NNC(=O)N2CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5,6-Dimethoxy-2-thiabicyclo[2.2.2]octan-3-ylidene)hydroxylamine](/img/structure/B14426018.png)
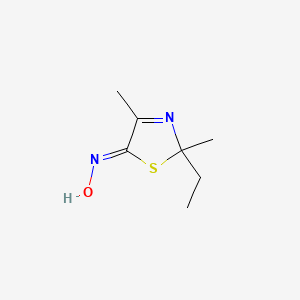
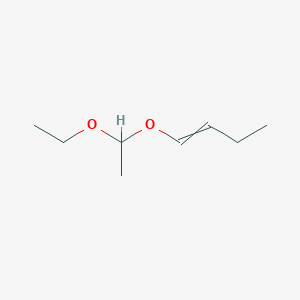
![1-(3,4-Dimethylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14426038.png)
![Acetic acid;4-fluorobicyclo[2.2.1]heptan-1-ol](/img/structure/B14426046.png)
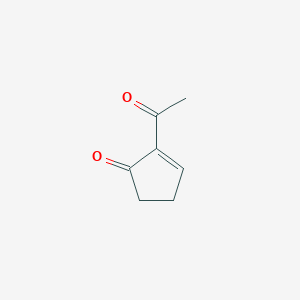

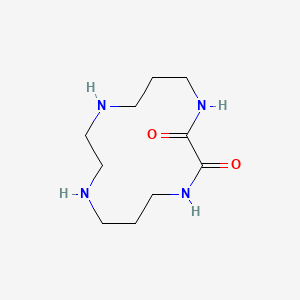
![2-Cyclohexen-1-one, 3-[phenyl(phenylmethyl)amino]-](/img/structure/B14426075.png)
![1-[Nitroso(propan-2-yl)amino]ethyl acetate](/img/structure/B14426082.png)

![N-[(Benzyloxy)carbonyl]-L-leucyl-L-isoleucinamide](/img/structure/B14426087.png)
